3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
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Overview
Description
3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with fluoro, methoxy, and pyrazolyl groups
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to target specific enzymes or receptors, which play a crucial role in various biological processes .
Mode of Action
The exact mode of action of 3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is not clearly stated in the search results. Typically, such compounds interact with their targets, leading to changes in the target’s function. This interaction can result in the inhibition or activation of the target, which can lead to various downstream effects .
Biochemical Pathways
These effects can include changes in cell signaling, gene expression, and metabolic processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
The effects of such compounds can range from changes in cell growth and proliferation to alterations in cell death pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the fluoro and methoxy substituents. The pyrazolyl group is then attached via an ethoxy linker. Key reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The fluoro group can be reduced under specific conditions to yield a hydrogenated product.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
Major products formed from these reactions include various substituted benzamides, pyrazoles, and other derivatives that retain the core structure of the original compound .
Scientific Research Applications
3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- 3-chloro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
- 3-fluoro-4-ethoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
- 3-fluoro-4-methoxy-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide .
Uniqueness
The uniqueness of 3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3/c1-21-14-4-3-12(11-13(14)16)15(20)17-6-9-22-10-8-19-7-2-5-18-19/h2-5,7,11H,6,8-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJPFMPRQCSONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCOCCN2C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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